molecular formula C10H11NO3 B2364545 methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate CAS No. 1356163-58-0

methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate

Cat. No. B2364545
CAS RN: 1356163-58-0
M. Wt: 193.202
InChI Key: MIYJIDZRMVVQCP-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate is an organic compound with the molecular formula C10H11NO3 . It’s closely related to 3,4-dihydro-2H-pyrano [2,3-c]pyridin-6-ylmethanol, also known as DHPM, which has gained significant attention in recent years due to its potential applications in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrano[2,3-c]pyridine ring attached to a methyl carboxylate group . The InChI code for this compound is 1S/C10H11NO3/c1-13-10(12)8-5-7-3-2-4-14-9(7)6-11-8/h5-6H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.20 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 48.4 Ų .

Scientific Research Applications

Multicomponent Reactions (MCRs)

Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate: has been utilized in multicomponent reactions (MCRs). These reactions play a crucial role in organic and medicinal chemistry due to their high atom economy, productivity, and ease of execution. Specifically, MCRs allow for the rapid assembly of complex products by combining multiple reactants in a single step .

Synthesis of Pyranoquinolines

Pyranoquinolines and their derivatives have been investigated for their potential biological activities. The compound can be used as a building block for synthesizing 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones. These derivatives have been reported to possess antidiabetic and calcium channel-blocking activities .

Fluorescent Sensors

Researchers have explored the fluorescence properties of compounds related to methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate . For instance, spiro[indoline-3,4’-pyrano[2,3-c]quinoline] derivatives have been synthesized and evaluated as fluorescent sensors. These compounds exhibit strong fluorescence emission, making them potentially useful for sensing metal ions .

Polymorphs and Biological Activity

The compound’s polymorphs have been studied for their biological effects. In one study, a new polymorph of a related compound (3,4-dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[2,3-c]quinoline) was found to be more effective than the initial form (Warfarin) in an animal model .

Carbonyl Ene Reactions

The carbonyl ene reaction of 2-methylenetetrahydropyrans, which can be derived from methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate , provides β-hydroxydihydropyrans. This synthesis enables the direct introduction of oxygen heterocycles into molecular frameworks .

L-Proline Catalysis

L-Proline, a versatile catalyst, has been employed in various organic transformations. Although not directly related to the compound, it’s worth noting that L-proline plays a significant role in enamine-based reactions, Mannich reactions, Diels-Alder reactions, and Michael additions .

properties

IUPAC Name

methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)8-5-7-3-2-4-14-9(7)6-11-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYJIDZRMVVQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate

Synthesis routes and methods

Procedure details

Methyl 2-oxo-2-((2-oxo-2-(pent-4-en-1-yloxy)ethyl)amino)acetate (42.5 g, 1 eq) and dichloromethane (DCM) (425 mL) were added to a vessel with stirring followed by the addition of pyridine (17.6 g, 1.2 eq). Tf2O (78.5 g, 1.5 eq) was added over 45 min to the mixture maintaining an internal temperature of ˜25° C. The mixture was stirred for 6 h at which point the reaction was carefully quenched by the addition of 20 wt % aqueous NaOAc (255 mL) to form a biphasic solution. The aqueous layer was extracted with DCM (85 mL). The combined organic layers were washed first with water (127.5 mL) and 10 wt % citric acid solution (170 mL). 6N HCl (127.5 mL) was added to the mixture to form a biphasic mixture. The two layers were separated and the organic layer was extracted with 6 N HCl (85 mL). The acidic aqueous layers were combined and DCM (127.5 mL) was added. While maintaining the temperature below 25° C., 28 wt % aqueous NH4OH was slowly added until the pH of the aqueous layer reached 3-5. The two layers were separated and the aqueous layer was extracted with DCM (85 mL). The combined organic layers were washed with water (85 mL). The organic solution was concentrated under reduced pressure to provide the title compound as an oil which solidified on standing. 1H NMR (400 MHz, CDCl3) δ ppm 8.17 (s, 1H), 7.80-7.86 (m, 1H), 4.26 (t, J=5.19 Hz, 2H), 3.92 (s, 3H), 2.79 (t, J=6.44 Hz, 2H), 1.97-2.09 (m, 2H); 13C NMR (75 MHz, CDCl3) δ ppm 165.11, 154.25, 138.95, 138.64, 130.06, 126.13, 65.55, 51.99, 23.57, 20.67; HRMS (M+Na) m/z, calcd for C10H11NO3Na, 216.0637; found, 216.0643.
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
425 mL
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Name
Quantity
78.5 g
Type
reactant
Reaction Step Three

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